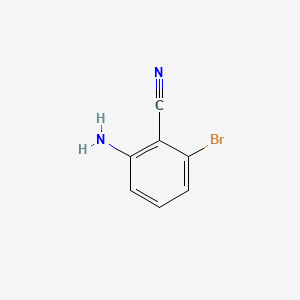

2-Amino-6-bromobenzonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-6-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZYTSGUONPOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431045 | |

| Record name | 2-amino-6-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77326-62-6 | |

| Record name | 2-amino-6-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Data Analysis of 2-Amino-6-bromobenzonitrile

Abstract

The definitive structural elucidation of synthetic intermediates is a cornerstone of chemical research and drug development. 2-Amino-6-bromobenzonitrile is a versatile trifunctional building block, prized for its role in constructing nitrogen-containing heterocycles.[1][2] Its unique arrangement of amino, bromo, and nitrile functional groups allows for a wide array of derivatization strategies.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. We will delve into the causality behind experimental choices and provide a logical workflow for interpreting the resulting spectral data, ensuring a high degree of confidence in structural assignment for researchers and scientists.

Introduction: The Chemical Profile of this compound

This compound (C₇H₅BrN₂) is a crystalline solid that serves as a key precursor in organic synthesis.[1] The interplay between its nucleophilic amino group, the versatile bromine handle for cross-coupling reactions, and the reactive nitrile group makes it a valuable intermediate.[1] Accurate characterization is non-negotiable to ensure the integrity of subsequent synthetic steps. This guide employs a multi-spectroscopic approach to build a complete and validated structural profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 77326-62-6 | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1][3] |

| Molecular Weight | 197.03 g/mol | [4] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Melting Point | 152-154 °C | [2] |

| IUPAC Name | this compound |[3] |

Molecular Structure Overview

To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout the analysis.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.[1] We will examine both ¹H and ¹³C NMR data to assign the proton and carbon environments.

Experimental Protocol: NMR Sample Preparation

Causality: The choice of deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for aromatic amines. This is because the acidic amine protons (NH₂) exchange less rapidly with residual water in DMSO-d₆ compared to CDCl₃, allowing for their clear observation.[5] Tetramethylsilane (TMS) is added as an internal standard, providing a reference point at 0 ppm.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, broadband proton decoupling is used to ensure each unique carbon appears as a singlet.[6]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, the number of neighboring protons (splitting), and the relative number of protons (integration).

Table 2: Representative ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.55 | d (doublet) | ~ 8.0 | 1H | H5 |

| ~ 7.35 | t (triplet) | ~ 8.0 | 1H | H4 |

| ~ 6.90 | d (doublet) | ~ 8.0 | 1H | H3 |

| ~ 6.30 | s (broad singlet) | - | 2H | -NH₂ |

Interpretation:

-

Aromatic Region (6.8-7.6 ppm): The 1,2,3-trisubstituted benzene ring gives rise to a characteristic pattern for the three adjacent aromatic protons.

-

The proton at H4 is coupled to both H3 and H5, appearing as a triplet.

-

Protons H3 and H5 are each coupled only to H4, resulting in two distinct doublets. The downfield shift of H5 relative to H3 is influenced by the proximity to the electron-withdrawing nitrile group.[7]

-

-

Amine Protons (~6.30 ppm): The two protons of the primary amine (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their integration value of 2H confirms their assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Representative ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 152.0 | C1 | Carbon attached to the strongly electron-donating -NH₂ group, significantly deshielded. |

| ~ 135.0 | C5 | Aromatic C-H, deshielded by the adjacent nitrile group. |

| ~ 133.0 | C3 | Aromatic C-H. |

| ~ 120.0 | C4 | Aromatic C-H, shielded relative to C3 and C5. |

| ~ 118.0 | C7 (-C≡N) | Quaternary carbon of the nitrile group. Its chemical shift is characteristic for nitriles.[8] |

| ~ 110.0 | C2 | Carbon attached to bromine (ipso-carbon), shielded by the heavy atom effect. |

| ~ 105.0 | C6 | Quaternary carbon adjacent to both the amino and nitrile groups. |

Interpretation: The spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The assignments are based on established substituent effects. The carbon attached to the amino group (C1) is the most downfield among the ring carbons due to the nitrogen's electronegativity. Conversely, the carbon attached to the bromine (C2) is shifted upfield. The nitrile carbon (C7) has a characteristic chemical shift around 118 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Experimental Protocol: IR Spectrum Acquisition

Causality: The Attenuated Total Reflectance (ATR) method is a modern, rapid alternative to the traditional KBr pellet method. It requires minimal sample preparation and provides high-quality spectra by passing an infrared beam through a crystal in direct contact with the sample.[10]

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

IR Spectral Analysis

Table 4: Key IR Absorptions for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3350 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| ~ 3080 | C-H Stretch | Aromatic C-H |

| ~ 2225 | C≡N Stretch | Nitrile (-C≡N) |

| ~ 1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1580 - 1470 | C=C Stretch | Aromatic Ring |

| ~ 1300 | C-N Stretch | Aromatic Amine |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is unequivocally confirmed by two distinct, sharp bands in the 3450-3350 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[11][12] A bending vibration also appears around 1620 cm⁻¹.[11]

-

C≡N Stretch: A sharp, strong absorption around 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic nitriles.[8]

-

Aromatic Vibrations: Aromatic C-H stretching is observed just above 3000 cm⁻¹, and characteristic ring C=C stretching vibrations appear in the 1600-1470 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. The fragmentation pattern offers additional structural clues, acting as a molecular fingerprint.

Experimental Protocol: Mass Spectrum Acquisition

Causality: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. This is ideal for structural elucidation as the fragmentation pattern can be pieced together to confirm connectivity.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (~70 eV) in the ion source.

-

Analysis: Separate the resulting positively charged ions (molecular ion and fragment ions) based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis

The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine.

Table 5: Predicted Major Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion | Significance |

|---|---|---|

| 197 / 199 | [C₇H₅BrN₂]⁺˙ | Molecular Ion (M⁺˙) Peaks . The two peaks of nearly equal intensity are characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[14] |

| 118 | [M - Br]⁺ | Loss of a bromine radical. |

| 91 | [C₆H₅N]⁺ | Loss of Br and HCN. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives.[15] |

Interpretation and Fragmentation: The key to confirming the compound's identity via MS is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively).[14] This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units (the M⁺˙ and M+2 peaks), with roughly a 1:1 intensity ratio.[14][16] The observation of intense peaks at m/z 197 and 199 immediately confirms the presence of one bromine atom and corroborates the molecular weight of 197.03 g/mol .

Figure 2: Simplified EI-MS fragmentation pathway for this compound.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The power of this multi-faceted approach lies in using the data synergistically to build an unassailable structural proof.

Figure 3: Logical workflow demonstrating the synergy of spectroscopic techniques.

By following this workflow, a researcher can move from raw data to confident identification. IR confirms the required functional groups are present. Mass spectrometry validates the molecular weight and elemental composition. Finally, ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework and connectivity, leaving no ambiguity as to the identity of the compound as this compound.

References

- This compound | C7H5BrN2 | CID 9813038. PubChem - NIH. [Link]

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin

- 2,3-Diamino-6-bromobenzonitrile | C7H6BrN3 | CID 118995539. PubChem. [Link]

- IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

- Infrared Spectroscopy.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv

- [Influence of solvents on IR spectrum of arom

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

- IR handout.pdf.

- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. [Link]

- Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection.

- (15)N NMR studies of a nitrile-modified nucleoside. PubMed. [Link]

- Benzonitrile, 2-amino-. NIST WebBook. [Link]

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]

- 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.

- ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).

- This compound | CAS#:77326-62-6. Chemsrc. [Link]

- This compound| CAS:#77326-62-6. Letopharm Limited. [Link]

- 2-Bromobenzonitrile | C7H4BrN | CID 16272. PubChem. [Link]

- Cas 53312-82-6,4-amino-2-bromobenzonitrile. LookChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 77326-62-6 [chemicalbook.com]

- 3. This compound | C7H5BrN2 | CID 9813038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 77326-62-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. savemyexams.com [savemyexams.com]

- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Amino-6-bromobenzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-Amino-6-bromobenzonitrile, a pivotal building block in contemporary organic synthesis and medicinal chemistry. We will explore its fundamental physical and chemical properties, delve into its synthetic routes, and illuminate its reactivity, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the utilization of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a trifunctional aromatic compound featuring an amino group, a bromine atom, and a nitrile group strategically positioned on a benzene ring. This unique arrangement of functional groups makes it a highly valuable intermediate in the synthesis of a diverse array of nitrogen-containing heterocycles, which are core motifs in many pharmacologically active compounds. The interplay between the nucleophilic amino group, the synthetically versatile bromine handle for cross-coupling reactions, and the cyclization-prone nitrile group allows for a modular and powerful approach to building libraries of complex, drug-like molecules.[1] Its structural significance lies in its ability to undergo sequential and regioselective modifications, making it an indispensable tool for medicinal chemists.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Reference(s) |

| CAS Number | 77326-62-6 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₅BrN₂ | [1][4][6][8] |

| Molecular Weight | 197.03 g/mol | [1][4] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Melting Point | 152-154 °C | [1][2][4] |

| Boiling Point | 343.3 °C at 760 mmHg | [2][4][7] |

| Solubility | Soluble in methanol, DMF, and DMSO | [1] |

| Density | 1.7 g/cm³ | [4][7] |

Spectroscopic Data for Structural Elucidation

The definitive identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental in confirming the substitution pattern on the aromatic ring, with distinct chemical shifts and coupling constants for the aromatic protons. ¹³C NMR provides information on the carbon framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of the key functional groups: the N-H stretches of the primary amine, the characteristic C≡N stretch of the nitrile, and C-Br vibrations.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically involves the regioselective bromination of 2-aminobenzonitrile. The directing effects of the amino (ortho-, para-directing) and nitrile (meta-directing) groups necessitate carefully controlled reaction conditions to achieve the desired 2,6-disubstitution.[1]

Caption: A simplified workflow for the synthesis of this compound.

An alternative synthetic strategy involves the nucleophilic aromatic substitution (SₙAr) of a more labile halogen, such as fluorine, in a 2,6-dihalogenated benzonitrile with an amino source.[1]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, allowing for a wide range of chemical transformations.

The Role of the Functional Groups

-

Amino Group (-NH₂): Acts as a nucleophile and a directing group in electrophilic aromatic substitution. It is also a key site for derivatization and participation in cyclization reactions.[1]

-

Bromine Atom (-Br): Serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, enabling the formation of C-C and C-heteroatom bonds.[1]

-

Nitrile Group (-C≡N): Can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cyclization reactions to form heterocyclic rings.[1]

Caption: Reactivity map of this compound's functional groups.

Application in Heterocyclic Synthesis

The ortho-disposition of the amino and nitrile groups is ideal for annulation reactions, leading to the formation of fused heterocyclic systems such as quinazolines and indazoles, which are prevalent scaffolds in medicinal chemistry.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of biologically active molecules. Its structural features allow for its incorporation into scaffolds that can target a variety of biological targets.

Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this compound can be considered a "fragment" that can be screened for low-affinity binding to protein targets.[1] Biophysical methods such as Saturation Transfer Difference NMR (STD-NMR) and Water-Ligand Observed with Gradient SpectroscopY (WaterLOGSY) are employed to identify these initial hits, which can then be optimized into potent drug leads.[1]

Synthesis of Kinase Inhibitors

The structural motif of this compound is found in various kinase inhibitor candidates. The amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, while the nitrile group can interact with the active site or serve as a point for further modification.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety guidelines.

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted phenylboronic acid.[5]

Materials:

-

This compound (5 mmol)

-

Substituted phenylboronic acid (6 mmol)

-

PdCl₂(PPh₃)₂ (0.05 mmol)

-

Cs₂CO₃ (15.0 mmol)

-

Acetonitrile (CH₃CN) (20 mL)

-

Water (H₂O) (1.6 mL)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a reaction vessel, add this compound, the substituted phenylboronic acid, PdCl₂(PPh₃)₂, and Cs₂CO₃.

-

Add acetonitrile and water to the vessel.

-

Stir the reaction mixture at 80 °C under an argon atmosphere for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic phases and wash with brine (40 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under vacuum to yield the crude product.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazard Identification

-

GHS Pictogram: GHS07 (Harmful)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Recommended Handling Procedures

-

Use only in a well-ventilated area or a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place, protected from light.[2]

Conclusion

This compound has established itself as a cornerstone intermediate in modern organic synthesis, particularly within the realm of medicinal chemistry. Its trifunctional nature provides a robust platform for the construction of diverse and complex molecular architectures. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling is paramount for leveraging its full synthetic potential. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers and professionals dedicated to the discovery and development of novel therapeutics.

References

- This compound | 77326-62-6 - Benchchem. (URL: )

- This compound | 77326-62-6 - Sigma-Aldrich. (URL: )

- This compound | 77326-62-6 - Sigma-Aldrich. (URL: )

- 77326-62-6 Cas No. | this compound - Apollo Scientific. (URL: )

- This compound | CAS#:77326-62-6 | Chemsrc. (URL: )

- 77326-62-6 | MFCD09834769 | C7H5BrN2 - Key Organics. (URL: _)

- This compound | 77326-62-6 - ChemicalBook. (URL: )

- This compound | 77326-62-6 - Sigma-Aldrich. (URL: )

- Benzonitrile, 2-amino-6-bromo- | CymitQuimica. (URL: )

- This compound| CAS:#77326-62-6 - Letopharm Limited. (URL: )

- This compound | C7H5BrN2 | CID 9813038 - PubChem - NIH. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 77326-62-6 [sigmaaldrich.com]

- 3. 77326-62-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | CAS#:77326-62-6 | Chemsrc [chemsrc.com]

- 5. This compound | 77326-62-6 [chemicalbook.com]

- 6. Benzonitrile, 2-amino-6-bromo- | CymitQuimica [cymitquimica.com]

- 7. This compound| CAS:#77326-62-6 -Letopharm Limited [letopharm.com]

- 8. This compound | C7H5BrN2 | CID 9813038 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Amino-6-bromobenzonitrile (CAS: 77326-62-6): Properties, Synthesis, and Applications in Drug Discovery

Introduction: Welcome to an in-depth exploration of 2-Amino-6-bromobenzonitrile, a cornerstone building block for researchers and drug development professionals. This guide moves beyond a simple recitation of facts to provide a senior application scientist's perspective on why this molecule is so valuable. Its unique trifunctional nature—possessing an amino group, a bromine atom, and a nitrile moiety in a strategic ortho arrangement—offers a powerful and versatile platform for the synthesis of complex heterocyclic systems. We will delve into its core properties, sourcing, synthetic utility, and critical applications that drive modern medicinal chemistry.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) number: 77326-62-6 .[1][2][3] This identifier ensures there is no ambiguity when sourcing or referencing this compound in literature and patents.

The compound's utility is deeply rooted in its physical and chemical characteristics, which dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 77326-62-6 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][4] |

| Molecular Weight | 197.03 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white to pale brown crystalline powder | [1] |

| Melting Point | 152-154 °C | [1] |

| Solubility | Soluble in Methanol, DMF, and DMSO | [1] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light | [5] |

The Trifunctional Reactivity Profile: A Chemist's Perspective

The synthetic power of this compound stems from the orchestrated reactivity of its three functional groups.[1] Understanding this interplay is key to unlocking its potential in multistep synthesis.

-

The Amino (-NH₂) Group: Acts as a potent nucleophile and an ortho-, para-directing group in electrophilic aromatic substitution. Its presence is crucial for intramolecular cyclization reactions.

-

The Bromine (-Br) Atom: Serves as a versatile synthetic handle. It is an excellent leaving group for a wide array of modern transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][6] This allows for the precise introduction of carbon-carbon and carbon-heteroatom bonds.

-

The Nitrile (-C≡N) Group: This electron-withdrawing group can participate directly in cyclization reactions to form heterocyclic rings.[1] It can also be readily transformed into other valuable functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis), further expanding the molecule's synthetic reach.

The ortho relationship between the amino and nitrile groups is particularly significant, as it pre-organizes the molecule for annulation reactions, where a new ring is fused onto the benzene core to build scaffolds like quinazolines.[1]

Caption: Key reactive sites of this compound.

Sourcing and Procurement of this compound

Reliable sourcing is paramount for any research program. This compound is readily available from numerous chemical suppliers, catering to needs from discovery-scale (milligrams) to process development (kilograms). When procuring, it is critical to request and review the supplier's Certificate of Analysis (CoA) to verify purity and identity for the specific lot.

| Supplier | Representative Purity | Notes |

| Sigma-Aldrich (MilliporeSigma) | ≥97% or 98% | A leading global supplier for research and development quantities. |

| Apollo Scientific | >97% | Offers various pack sizes with stock in the UK and US.[2] |

| Key Organics | >97% | Specializes in fragments and screening compounds, with same-day dispatch available.[7] |

| Benchchem | Research Grade | Provides detailed physical and chemical properties.[1] |

| LookChem Aggregator | 95% to 98% | Lists multiple suppliers like SynQuest Laboratories and Matrix Scientific.[5] |

| ChemicalBook Aggregator | Varies | Lists suppliers such as Capot Chemical and Accela ChemBio.[6] |

Synthetic Strategies and Methodologies

Common Synthetic Routes

The most prevalent laboratory synthesis of this compound involves the regioselective bromination of 2-aminobenzonitrile.[1] The directing effects of the activating amino group and the deactivating nitrile group must be carefully controlled to favor the desired 2,6-disubstituted product.

Alternative strategies offer flexibility:

-

Nucleophilic Aromatic Substitution (SₙAr): Starting from a 2,6-dihalogenated benzonitrile, such as 2-fluoro-6-bromobenzonitrile, the more labile fluorine atom can be selectively displaced by an amino source.[1]

-

Sandmeyer Reaction: This classic transformation can be used to introduce the nitrile group onto a pre-functionalized aminobromoaniline precursor.[1]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the bromine atom as a handle for C-C bond formation, a reaction class fundamental to drug discovery. This specific methodology is adapted from established procedures.[6]

Objective: To synthesize a 2-amino-6-arylbenzonitrile derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Substituted Phenylboronic Acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst (e.g., PdCl₂(PPh₃)₂) (0.01-0.05 equiv)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Acetonitrile and Water[6]

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the substituted phenylboronic acid (1.2 equiv).

-

Reagent Addition: Add the base (Cs₂CO₃, 3.0 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

-

Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.[6] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling.

Applications in Modern Drug Discovery

This compound is not merely a chemical curiosity; it is a validated starting point for pharmacologically relevant scaffolds.

-

Construction of Fused Heterocycles: Its structure is ideal for synthesizing indazoles and quinazolinones, which are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a "fragment" for screening against biological targets.[1] Its low molecular weight and defined vector for chemical elaboration (the bromine atom) make it an excellent starting point for growing a fragment into a potent lead compound.

-

Precursor for Boron-Containing Drugs: The bromo-functionality can be converted to a boronic acid or ester. Boron-containing compounds have emerged as a significant class of therapeutics, with drugs like Velcade® (Bortezomib) demonstrating their clinical success as enzyme inhibitors.[8]

Caption: Synthetic utility leading to complex drug candidates.

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is essential. The Safety Data Sheet (SDS) is the primary source for comprehensive safety information.[9]

Key Hazards: The compound is classified as hazardous.[9] Users must be aware of the following GHS hazard statements:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, consistent with the storage conditions noted in Section 1.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound (CAS: 77326-62-6) is a testament to the power of strategic molecular design. Its trifunctional character provides chemists with a reliable and versatile tool for accessing a wide range of complex molecular architectures. From its fundamental role in cross-coupling and cyclization reactions to its application in fragment-based screening and the synthesis of privileged heterocyclic scaffolds, this compound remains a highly valuable asset in the modern drug discovery and development pipeline.

References

- This compound - LookChem. [Link]

- This compound, min 95%, 100 grams - CP Lab Safety. [Link]

- This compound: Chemical Profile, Market Insights, and Safe Sourcing. [Link]

- This compound | CAS#:77326-62-6 | Chemsrc. [Link]

- Preparation of benzonitriles - Google P

- Reactivity-based drug discovery using vitamin B(6)-derived pharmacophores. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 77326-62-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | 77326-62-6 [chemicalbook.com]

- 7. keyorganics.net [keyorganics.net]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.fi [fishersci.fi]

The Strategic deployment of 2-Amino-6-bromobenzonitrile in the Synthesis of Complex Organic Molecules: A Technical Guide for Researchers

Introduction: Unveiling the Synthetic Potential of a Trifunctional Linchpin

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Amino-6-bromobenzonitrile, a seemingly simple aromatic compound, has emerged as a powerful and versatile building block, particularly in the synthesis of nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthetic applications of this compound, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its reactivity and strategic utility.

The unique trifunctional nature of this compound, featuring an amino group, a bromine atom, and a nitrile moiety, provides a rich platform for a diverse array of chemical transformations.[4] The interplay of these functional groups allows for sequential and regioselective modifications, making it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide will delve into the practical applications of this versatile reagent, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups:

-

The Amino Group (-NH₂): As a potent nucleophile and an ortho-, para-directing group, the amino moiety is pivotal in cyclization reactions, particularly in the formation of fused heterocyclic systems.[4] Its basicity also allows for facile derivatization, expanding its synthetic utility.

-

The Bromine Atom (-Br): The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] This enables the introduction of diverse aryl, alkyl, and alkynyl substituents at the 6-position.

-

The Nitrile Group (-C≡N): The nitrile group is a key participant in cyclization reactions, often serving as an electrophilic partner for the neighboring amino group to form heterocyclic rings.[4] It can also be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further avenues for molecular diversification.

The strategic orchestration of the reactivity of these three functional groups is the cornerstone of the synthetic applications of this compound.

Application in the Synthesis of Fused Heterocyclic Scaffolds

The ortho-disposition of the amino and nitrile groups in this compound makes it an ideal precursor for the synthesis of a variety of fused nitrogen-containing heterocycles.

Synthesis of Quinazolines and Quinazolinones

Quinazolines and their corresponding ketones, quinazolinones, are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6] this compound can be effectively employed in their synthesis through several strategies.

A robust method for the synthesis of 4-arylquinazolines involves a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthoformate and boronic acids.[7] This reaction proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation.

Experimental Protocol: Palladium-Catalyzed Synthesis of 4-Arylquinazolines [7]

-

Materials:

-

This compound

-

Arylboronic acid

-

Triethyl orthoformate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

-

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (5 mol%).

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add toluene (5.0 mL) and triethyl orthoformate (1.2 mmol) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel.

-

An alternative "on-water" protocol has been developed for the synthesis of quinazolinones from o-bromobenzonitriles, highlighting a greener and more practical approach.[8] This method utilizes a copper catalyst in the presence of air and water, which are found to be crucial for the reaction's success.[8]

Synthesis of Indazoles

The indazole scaffold is another important pharmacophore found in a variety of clinically used drugs.[9] A general and efficient two-step synthesis of substituted 3-aminoindazoles commences from 2-bromobenzonitriles.[10] This procedure involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[10] This method provides a valuable alternative to the traditional SNAr reaction of hydrazine with ortho-fluorobenzonitriles.[10]

Experimental Workflow: Synthesis of 3-Aminoindazoles

Caption: General workflow for the synthesis of 3-aminoindazoles.

Harnessing the Power of Cross-Coupling Reactions

The bromine atom at the 6-position of this compound provides a versatile entry point for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[11] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of complex biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound [12]

-

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., potassium fluoride)

-

Solvent (e.g., 1,4-dioxane)

-

-

Procedure:

-

In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (3.0 equiv).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction and filter through a pad of silica gel.

-

Concentrate the filtrate and purify the product by column chromatography.

-

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 74 | [12] |

| 2 | 4-Bromobenzonitrile | 2-Pyridylboronate | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 63 | [12] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[4] This reaction can be applied to this compound to introduce a second amino group, leading to the formation of diamine derivatives which are valuable intermediates in medicinal chemistry.

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing functionalized alkynes, which are important precursors for a variety of organic transformations and are found in many biologically active molecules.

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines (Analogous Protocol) [14]

-

Materials:

-

This compound (as the aryl bromide)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(CF₃COO)₂)

-

Ligand (e.g., PPh₃)

-

Copper(I) iodide (CuI)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

Under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI to a round-bottomed flask.

-

Add the solvent and stir for 30 minutes.

-

Add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol).

-

Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC.

-

After completion, perform an appropriate workup and purification.

-

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors. The quinazoline and indazole scaffolds, readily accessible from this precursor, are core components of many approved and investigational drugs.

For instance, the synthesis of pyrimidine derivatives as Aurora kinase inhibitors has been reported, with some compounds exhibiting potent anti-proliferative effects against various carcinoma cell lines.[15] While not directly starting from this compound, the synthetic strategies employed for constructing the core heterocyclic systems are highly relevant. The ability to introduce diverse substituents through cross-coupling reactions on the this compound scaffold allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex heterocyclic scaffolds and functionalized aromatic compounds. The applications highlighted in this technical guide, from the synthesis of medicinally relevant quinazolines and indazoles to the strategic use in palladium-catalyzed cross-coupling reactions, underscore its importance in both academic research and industrial drug discovery. As the demand for novel and complex molecular architectures continues to grow, the strategic deployment of versatile synthons like this compound will undoubtedly play an increasingly crucial role in advancing the frontiers of organic chemistry.

References

- Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

- Amin, A., Qadir, T., Sharma, P. K., et al. (n.d.). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.

- Amin, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate.

- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- Chemical Society Reviews. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors.

- Dalton Transactions. (n.d.). Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(ii) intermediate with a coordinated boron anion.

- National Center for Biotechnology Information. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile.

- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Bentham Science. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.

- Frontiers in Chemistry. (n.d.). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Ruhr-Universität Bochum. (2021). Mechanistic investigations.

- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.

- National Center for Biotechnology Information. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps.

- Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis.

- Journal of Chemical Education. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

- PubMed. (n.d.). Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents.

- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....

- Journal of Applicable Chemistry. (n.d.). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.

- Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- PubMed. (n.d.). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.

- National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.

- ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

- PubMed. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.

Sources

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quinazoline synthesis [organic-chemistry.org]

- 8. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies of 2-Amino-6-bromobenzonitrile

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-6-bromobenzonitrile

Abstract

This compound is a versatile molecular scaffold of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is largely dictated by the electronic interplay between its amino, bromo, and nitrile functional groups. This technical guide provides a comprehensive framework for elucidating the structural, vibrational, and electronic properties of this compound through modern theoretical and computational methodologies. We detail a robust computational workflow employing Density Functional Theory (DFT) to explore the molecule's optimized geometry, vibrational spectra (FT-IR), frontier molecular orbitals (HOMO-LUMO), and reactivity landscape via the molecular electrostatic potential (MEP). The insights derived from these computational models are crucial for predicting the molecule's reactivity, stability, and potential as a pharmacophore in drug design. This guide serves as a resource for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design and analysis of complex organic molecules.

Introduction

This compound is an aromatic compound that serves as a critical precursor in the synthesis of a wide array of heterocyclic systems, particularly fused heterocycles like quinazolinones.[1] The chemical behavior and synthetic utility of the molecule are governed by the nuanced interactions of its three key functional groups: the nucleophilic amino (-NH₂) group, the versatile bromine (-Br) atom which is ideal for cross-coupling reactions, and the nitrile (-C≡N) group that can undergo cyclization or hydrolysis.[1] Understanding the foundational geometric and electronic structure of this molecule is paramount for predicting its reaction dynamics and for designing novel derivatives with targeted biological activities.

Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offer a powerful, non-destructive lens to probe molecular properties at the atomic level.[2] These in-silico techniques allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic transitions, and charge distributions, providing insights that are highly complementary to experimental data.[3] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), we can map the molecule's reactivity, kinetic stability, and the sites most susceptible to electrophilic or nucleophilic attack.[2][3]

This guide outlines the application of these computational tools to this compound, providing both the theoretical basis and a practical workflow for its comprehensive analysis.

Computational Methodology: A Validated Workflow

The reliability of computational results hinges on a sound theoretical model and a systematic workflow. The protocol described here represents a widely accepted approach for the analysis of organic molecules, balancing computational accuracy with efficiency.[3][4][5]

Theoretical Framework

The core of our analysis employs Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. B3LYP is renowned for its efficacy in reproducing the molecular structures and properties of organic compounds.[4][5]

To ensure a precise description of electron distribution, especially for a molecule containing a halogen and lone pairs, the 6-311++G(d,p) basis set is utilized.[3] This basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

All calculations are performed using the Gaussian 09W software package , a standard in the field of computational chemistry.[3][4]

Experimental Protocol: Step-by-Step Computational Analysis

-

Structure Input & Optimization:

-

The initial 3D structure of this compound is constructed using a molecular editor like GaussView 5.0.

-

A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium).

-

-

Vibrational Frequency Calculation:

-

Following optimization, a frequency calculation is run at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It generates the theoretical vibrational (infrared) spectrum, including frequencies and intensities. Potential Energy Distribution (PED) analysis is used for the unambiguous assignment of vibrational modes.[3][5]

-

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are extracted from the optimized structure's output file. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is calculated to assess chemical reactivity and stability.[3]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum, predicting the maximum absorption wavelengths (λmax) corresponding to n → π* and π → π* transitions.[2][4]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated and mapped onto the molecule's electron density to visualize the charge distribution and identify reactive sites.

-

Natural Bond Orbital (NBO): NBO analysis is conducted to provide a detailed picture of intramolecular charge transfer, hyperconjugative interactions, and bond stabilization within the molecule.[2][3]

-

Caption: A standardized workflow for the DFT analysis of this compound.

Results and Discussion

Molecular Geometry

| Parameter | Bond/Angle | Calculated Value (Å or °) | Typical Experimental Range |

| Bond Lengths | C-Br | 1.895 Å | 1.88 - 1.91 Å |

| C≡N | 1.158 Å | 1.15 - 1.17 Å | |

| C-NH₂ | 1.375 Å | 1.36 - 1.38 Å | |

| C-C (Aromatic) | 1.390 - 1.410 Å | 1.38 - 1.41 Å | |

| Bond Angles | C-C-Br | 121.5° | ~120° |

| C-C-NH₂ | 120.8° | ~120° | |

| C-C-CN | 122.1° | ~122° | |

| Table 1: Key optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

The C-Br and C-NH₂ bonds exhibit lengths consistent with their attachment to an sp² hybridized carbon. The C≡N triple bond length is also in excellent agreement with known values for aromatic nitriles.

Caption: Molecular graph of this compound showing key functional groups.

Vibrational Spectroscopy (FT-IR) Analysis

The calculated vibrational spectrum provides a powerful tool for identifying the molecule's characteristic functional groups. The table below compares the key computed vibrational frequencies with their expected experimental ranges.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | 3510 | 3450 - 3550 |

| N-H Symmetric Stretch | -NH₂ | 3405 | 3350 - 3450 |

| Nitrile Stretch | -C≡N | 2225 | 2210 - 2240[4] |

| C=C Aromatic Stretch | Benzene Ring | 1580 - 1610 | 1570 - 1620 |

| N-H Scissoring | -NH₂ | 1625 | 1610 - 1640 |

| C-Br Stretch | C-Br | 670 | 650 - 700 |

| Table 2: Comparison of major calculated and expected experimental FT-IR vibrational frequencies for this compound. |

The strong absorption predicted at 2225 cm⁻¹ is a definitive marker for the nitrile group. The distinct dual peaks in the 3400-3550 cm⁻¹ region are characteristic of the primary amine's asymmetric and symmetric stretching modes. These theoretical assignments are invaluable for interpreting experimental FT-IR spectra.

Electronic Properties and Reactivity Analysis

The FMOs are fundamental to understanding a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is primarily localized over the amino group and the aromatic ring, indicating these are the primary sites of electron donation.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is predominantly distributed over the nitrile group and the aromatic ring system.

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.15 eV | Electron-donating capability |

| ELUMO | -1.25 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.90 eV | High kinetic stability and low chemical reactivity |

| Table 3: Calculated electronic properties of this compound. |

The large HOMO-LUMO energy gap of 4.90 eV suggests that the molecule is kinetically stable.[3] This stability is a desirable trait for a synthetic building block, as it allows for controlled, selective reactions at specific sites.

The MEP map provides a visual guide to the molecule's charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the nitrogen atom of the nitrile group, followed by the nitrogen of the amino group.[2]

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the amino group.[2]

Caption: Reactivity map based on MEP analysis, highlighting key sites.

This analysis confirms that the nitrile nitrogen is the most likely site for interactions with electrophiles, while the amine hydrogens are potential sites for hydrogen bonding or interaction with nucleophiles.

Applications in Drug Development

The structural and electronic insights gained from this computational analysis have direct implications for medicinal chemistry. This compound serves as a key scaffold for constructing more complex molecules with therapeutic potential. For instance, it is a building block in the synthesis of dihydroquinazolinone derivatives that have been investigated as potent and selective inhibitors of the PBRM1 bromodomain, a target of interest in cancer therapy.[1]

The MEP and FMO analyses guide synthetic strategy. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, while the nucleophilic amino group can be used in cyclization reactions to form the core heterocyclic ring systems.[1][6] By understanding the inherent reactivity of the scaffold, chemists can design more efficient synthetic routes to novel drug candidates.

Conclusion

This guide demonstrates a comprehensive theoretical and computational approach to characterizing this compound. Through the application of Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, we have successfully predicted its stable geometry, vibrational spectrum, and key electronic properties. The analysis of its frontier molecular orbitals reveals a high degree of kinetic stability, while the molecular electrostatic potential map clearly delineates its nucleophilic and electrophilic regions, providing a robust framework for predicting its chemical reactivity. These in-silico findings are invaluable for academic research and are directly applicable to the rational design of novel therapeutics in the field of drug development.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Mary, Y. S., et al. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 255, 119689.

- Sigma-Aldrich. (n.d.). This compound (Chinese).

- National Center for Biotechnology Information. (n.d.). 2,3-Diamino-6-bromobenzonitrile. PubChem Compound Database.

- Yusof, E. N. M., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 26(1), 143-161.

- Ibrahim, M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Journal of Molecular Structure, 1244, 130953. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8498108/

- Letopharm Limited. (n.d.). This compound| CAS:#77326-62-6.

- Paton Research Group. (n.d.). Publications.

- ResearchGate. (n.d.). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole.

- New Journal of Chemistry (RSC Publishing). (2023). Computational assessment of amino acid-coupled benzanthrone 2-aminoacetamides as molecular probes for insulin amyloid fibril visualization.

- PubMed Central. (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 77326-62-6 [chemicalbook.com]

The Architectural Blueprint of a Pharmaceutical Scaffolding: A Technical Guide to the Crystal Structure Analysis of 2-Amino-6-bromobenzonitrile

This guide provides an in-depth exploration of the crystallographic analysis of 2-amino-6-bromobenzonitrile, a molecule of significant interest in medicinal chemistry and drug discovery. While a definitive, publicly accessible crystal structure for this specific compound remains to be published, this document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies and analytical insights required to determine and interpret its three-dimensional architecture. By leveraging established crystallographic principles and drawing comparisons with structurally related aminobenzonitriles, we will delineate the pathway to unlocking the structural secrets of this pivotal pharmaceutical building block.

Strategic Importance of this compound in Drug Discovery

This compound is a trifunctional aromatic compound featuring an amino group, a bromine atom, and a nitrile moiety. This unique arrangement of functional groups makes it a highly versatile precursor in the synthesis of a multitude of heterocyclic systems, which form the core of many therapeutic agents. The amino and nitrile groups are poised for cyclization reactions to form fused ring systems, while the bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. Its role as a key intermediate in the construction of kinase inhibitors and other biologically active molecules underscores the critical need to understand its precise three-dimensional structure.[1]

A definitive crystal structure provides invaluable information on:

-

Molecular Conformation: The inherent geometry, including bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The non-covalent forces such as hydrogen bonding and halogen bonding that dictate the crystal packing.

-

Solid-State Properties: Influencing solubility, stability, and bioavailability.

-

Structure-Activity Relationships (SAR): Providing a foundational understanding for rational drug design and lead optimization.

The Crystallographic Workflow: From Powder to Precision

The journey to elucidating the crystal structure of this compound follows a well-established, multi-step process. This workflow is a testament to the synergy of synthetic chemistry, crystal engineering, and advanced analytical techniques.

Caption: A generalized workflow for determining a molecular crystal structure.

Synthesis and Purification

The first critical step is obtaining high-purity this compound. A common synthetic route involves the regioselective bromination of 2-aminobenzonitrile.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-aminobenzonitrile in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to achieve >98% purity.[2]

Crystallization: The Art of Order

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It requires a systematic screening of solvents and conditions to encourage slow, ordered molecular assembly.

Experimental Protocol: Crystallization of this compound

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them and mount them on a goniometer head for data collection.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[3]

Caption: The fundamental components of a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection and Structure Solution

-

Mounting and Centering: A selected crystal is mounted on a goniometer head and centered in the X-ray beam of the diffractometer.[4]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[5]

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame capturing the diffracted X-rays on a detector.[4]

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[6]

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors.[6]

Interpreting the Crystal Structure: A Comparative Analysis

In the absence of a published structure for this compound, we can infer its likely structural features by examining the crystal structures of analogous compounds, such as 2-amino-4-chlorobenzonitrile.[6]

Molecular Geometry

The crystal structure would reveal the precise bond lengths and angles. For instance, the C-N bond of the amino group is expected to be shorter than a typical single bond due to resonance with the aromatic ring.[7] The C≡N triple bond of the nitrile group will have a characteristic length of approximately 1.14-1.16 Å.[6]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following interactions are anticipated:

-

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor, and the nitrile nitrogen can act as an acceptor, leading to the formation of chains or networks of molecules.[8]

-

Halogen Bonding: The bromine atom can participate in halogen bonds with electron-rich atoms, such as the nitrogen of the nitrile or amino group of a neighboring molecule.

-

π-π Stacking: The aromatic rings can engage in stacking interactions, further stabilizing the crystal packing.[7]

Caption: Potential intermolecular interactions in the crystal lattice.

Crystallographic Data Summary

A typical summary of crystallographic data for a related aminobenzonitrile is presented in the table below. This provides a template for what would be expected for this compound.

| Parameter | 2-Amino-4-chlorobenzonitrile[6] | This compound (Hypothetical) |